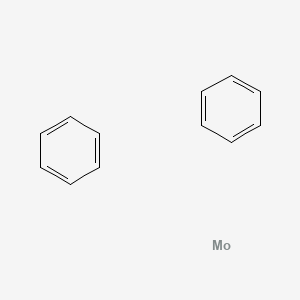

Molybdenum,bis(eta-benzene)-

Description

Historical Context of Arene Metal Complexes

The field of arene metal complexes began in the 1950s. numberanalytics.com A landmark achievement was the synthesis of bis(benzene)chromium by E.O. Fischer and Walter Hafner, which established the "sandwich" structure where a metal atom is situated between two parallel aromatic rings. numberanalytics.comwikipedia.org This discovery was a pivotal moment in organometallic chemistry, expanding the understanding of metal-ligand bonding beyond classical coordination chemistry. numberanalytics.com

A significant early synthetic route developed was the Fischer-Hafner synthesis. wikipedia.org This method involves the reaction of a metal chloride, such as molybdenum(V) chloride, with an arene in the presence of a Lewis acid like aluminum trichloride (B1173362) and a reducing agent like aluminum powder. wikipedia.orgchemicalbook.com While effective for producing bis(arene) complexes of several transition metals, this reductive Friedel-Crafts reaction is generally limited to benzene (B151609) and its alkylated derivatives, as arenes with sensitive functional groups are not compatible with the harsh reaction conditions. wikipedia.orgresearchgate.net

Significance of Molybdenum in Organometallic Coordination Chemistry

Molybdenum is a remarkably versatile element in organometallic and coordination chemistry. acs.org It can exist in a wide range of oxidation states, from -2 to +6, and can form compounds with a vast array of organic and inorganic ligands. acs.orgwikipedia.org This versatility allows for the synthesis of diverse molybdenum complexes with varied structures and reactivity. acs.org

The organometallic chemistry of molybdenum is particularly extensive in its lower oxidation states, with molybdenum hexacarbonyl, Mo(CO)₆, being a key starting material for many other organomolybdenum compounds. wikipedia.orgkunststoff-institut.de Molybdenum complexes have found significant applications as catalysts in various industrial processes. imoa.info Molybdenum-based catalysts are crucial for olefin metathesis, a reaction that redistributes carbon-carbon double bonds, and hydrodesulfurization, which is essential for removing sulfur from petroleum products. wikipedia.orgimoa.info The ability of molybdenum catalysts to resist poisoning by sulfur makes them particularly valuable in refining processes. imoa.info

Overview of Bis(η6-arene) Transition Metal Architectures

Bis(η6-arene) transition metal complexes are characterized by a "sandwich" architecture, where a central transition metal atom is bonded to the faces of two arene ligands. wikipedia.org The bonding involves the overlap of the metal's d-orbitals with the delocalized π-electron system of the arene rings. numberanalytics.com This interaction results in a stable complex where the arene ligands donate electron density to the metal center.

These complexes are typically synthesized through methods like the Fischer-Hafner synthesis or by co-condensing metal vapors with the arene at low temperatures (metal vapor synthesis, MVS). wikipedia.orgrsc.org Arene metathesis, or exchange, is another route where the arene ligands of an existing complex, like bis(benzene)molybdenum, are swapped for other substituted arenes. acs.orgresearchgate.net The reactivity of these complexes can be tuned by changing the metal or the substituents on the arene rings. numberanalytics.com They are used as precursors for catalysts and in the synthesis of new materials. researchgate.netereztech.com

Interactive Data Tables

Table 1: Physicochemical Properties of Molybdenum, bis(eta-benzene)-

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂Mo | nist.govnist.gov |

| Molecular Weight | 252.17 g/mol | nih.gov |

| CAS Number | 12129-68-9 | nist.gov |

| Appearance | Data not available | lookchem.com |

| Boiling Point | 78.8°C at 760 mmHg | chemnet.com |

| Vapor Pressure | 101 mmHg at 25°C | chemnet.com |

Table 2: Synthesis Methods for Bis(arene)molybdenum Complexes

| Synthesis Method | Description | Advantages | Limitations | Reference |

| Fischer-Hafner Synthesis | Reaction of MoCl₅ with benzene, using AlCl₃ as a catalyst and Al as a reducing agent. | Well-established, suitable for simple arenes. | Harsh conditions, limited to non-functionalized arenes, can produce mixtures. | wikipedia.orgchemicalbook.comresearchgate.net |

| Metal Vapor Synthesis (MVS) | Co-condensation of molybdenum metal vapor with benzene vapor at low temperatures (e.g., 77K). | Milder method, can produce a variety of complexes. | Requires specialized, not routinely available equipment; typically small scale. | rsc.orgacs.orgresearchgate.net |

| Arene Metathesis | Exchange of arene ligands from a pre-existing complex (e.g., bis(benzene)molybdenum) with a different arene. | High yield for synthesizing complexes with alkyl substituents, avoids limitations of Fischer-Hafner. | Requires the synthesis of a precursor complex. | acs.orgresearchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H12Mo |

|---|---|

Molecular Weight |

252.17 g/mol |

IUPAC Name |

benzene;molybdenum |

InChI |

InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H; |

InChI Key |

KXKURNTZDRVLAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.[Mo] |

Origin of Product |

United States |

Synthetic Methodologies for Bis η6 Benzene Molybdenum and Its Derivatives

Metal-Vapor Synthesis Techniques for Bis(π-benzene)molybdenumCurrent time information in Bangalore, IN.acs.org

Metal-Vapor Synthesis (MVS) represents a direct and conceptually straightforward approach to homoleptic organometallic complexes like bis(π-benzene)molybdenum. uwindsor.ca This technique circumvents the challenges associated with the high lattice energy of bulk metals and passivating oxide layers by utilizing highly reactive metal atoms. uwindsor.ca The process involves the co-condensation of molybdenum vapor with benzene (B151609) vapor at low temperatures, typically 77 K (-196 °C). rsc.orgrsc.org

Two primary MVS methods have been employed for the synthesis of bis(η6-arene)molybdenum complexes:

Direct Co-condensation: In this method, molybdenum metal is heated in a high vacuum to generate a vapor of molybdenum atoms. This vapor is then co-condensed with an excess of the arene ligand onto a cold surface. acs.org This approach has been used to prepare a variety of bis(η6-arene)molybdenum complexes with yields typically in the range of 10-50%. acs.org

Solution-Phase MVS: An alternative technique involves the condensation of potassium vapor into a solution of molybdenum pentachloride (MoCl₅) and the desired aromatic compound in a solvent like tetrahydrofuran (B95107) (THF) at very low temperatures (-100 °C). acs.orgresearchgate.net This reductive method can afford the target complexes in yields of 40-45%. acs.org

While MVS offers a mild synthetic route to complexes that are inaccessible by other means, it has notable drawbacks. The requirement for specialized and not routinely available equipment, along with the typically smaller reaction scales, limits its widespread application. acs.org

| MVS Technique | Reactants | Conditions | Yield | Reference |

| Direct Co-condensation | Mo (vapor), Benzene (vapor) | 77 K | 10-50% | acs.org |

| Solution-Phase MVS | MoCl₅, K (vapor), Arene | THF, -100 °C | 40-45% | acs.orgresearchgate.net |

Arene Metathesis Strategies for Substituted Bis(η6-arene)molybdenum ComplexesCurrent time information in Bangalore, IN.rsc.org

Arene metathesis has emerged as a powerful and convenient method for the synthesis of substituted bis(η6-arene)molybdenum complexes, overcoming significant limitations of classical methods like the Fischer-Hafner synthesis. acs.org This strategy relies on the relative lability of the arene ligands in bis(η6-benzene)molybdenum, which allows for their exchange with other arene molecules. acs.orguwindsor.ca

The process involves heating a solution of bis(η6-benzene)molybdenum in a large excess of a substituted arene, such as ethylbenzene, isopropylbenzene, or tert-butylbenzene. acs.org At elevated temperatures, the coordinated benzene ligands are displaced by the solvent arene, leading to the formation of the corresponding bis(η6-alkylbenzene)molybdenum complexes in high yields (60-70%). acs.org

This approach is particularly valuable because it avoids the harsh Friedel-Crafts conditions of the Fischer-Hafner synthesis, under which many substituted arenes would decompose or undergo isomerization. acs.org Previously, many bis(η6-alkylbenzene)molybdenum complexes were only accessible through MVS techniques. acs.org Arene metathesis thus provides a high-yield, operationally simpler alternative that utilizes conventional laboratory equipment. acs.orggoogle.com

| Starting Complex | Exchanging Arene | Conditions | Product | Yield | Reference |

| (η6-C6H6)2Mo | Ethylbenzene | Reflux | (η6-C6H5Et)2Mo | 60-70% | acs.org |

| (η6-C6H6)2Mo | Isopropylbenzene | Reflux | (η6-C6H5iPr)2Mo | 60-70% | acs.org |

| (η6-C6H6)2Mo | tert-Butylbenzene | Reflux | (η6-C6H5tBu)2Mo | 60-70% | acs.org |

Targeted Functionalization via Lithiation Reactions of Bis(η6-benzene)molybdenumresearchgate.net

The coordinated benzene rings in bis(η6-benzene)molybdenum exhibit enhanced acidity compared to free benzene, enabling their functionalization through deprotonation reactions. This reactivity opens pathways to a wide array of substituted derivatives that are otherwise difficult to access.

Regioselective Metallation of Coordinated Arene Ligandsresearchgate.net

The lithiation of bis(η6-benzene)molybdenum can be successfully achieved to produce ring-metalated species. acs.org Treatment of bis(benzene)molybdenum with an excess of n-butyllithium (nBuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at slightly elevated temperatures leads to the formation of a dilithiated species, [Mo(η6-C6H5Li)2]. acs.orggoettingen-research-online.deepa.gov An alternative method involves prolonged sonication with tert-butyllithium (B1211817) (tBuLi) and TMEDA without the need for heating. acs.orggoettingen-research-online.deepa.gov The coordination of the benzene ring to the molybdenum center increases the kinetic C-H acidity, facilitating this regioselective deprotonation. acs.org X-ray crystal structure determination of the product formed in THF revealed a dimeric structure, [Mo(η6-C6H5Li)2]2·(thf)6, where lithium atoms bridge the phenyl rings. acs.orggoettingen-research-online.de This dilithiated intermediate is a highly reactive precursor for the synthesis of 1,1'-disubstituted derivatives by quenching with various electrophiles. uwindsor.cauzh.ch

Synthesis of Molybdenum-Containing Paracyclophanesresearchgate.net

The reaction of the dilithiated bis(benzene)molybdenum intermediate with suitable difunctional electrophiles can lead to the formation of complex, bridged structures. A notable outcome of this strategy is the synthesis of a molybdenum-containing paracyclophane. acs.orgfigshare.com The formation of this paracyclophane complex was observed during an attempt to create an ansa-bridged system using a acs.orgsila bridge. acs.orggoettingen-research-online.de Its isolation and characterization by X-ray crystallography confirmed the successful linking of the two arene rings through an external tether, showcasing a sophisticated application of the lithiation-functionalization strategy. acs.orggoettingen-research-online.de The generation of this species is proposed to occur via deprotonation of an initially formed ansa-bridged complex by the highly basic dilithiated precursor. acs.orggoettingen-research-online.de

Exploration of Ansa-Bridged Systemsresearchgate.net

The synthesis of ansa-bridged bis(arene)molybdenum complexes, where the two arene rings are linked by a short bridge, has been a subject of significant investigation. These "bent sandwich" compounds are of interest due to their strained structures and potentially altered reactivity. pnas.org Attempts to synthesize ansa-molybdenum complexes by reacting the dilithiated precursor [Mo(η6-C6H5Li)2] with reagents intended to form a Current time information in Bangalore, IN.bora or Current time information in Bangalore, IN.sila bridge were unsuccessful due to the thermal lability of the resulting products. acs.orggoettingen-research-online.de

However, the incorporation of a less sterically demanding acs.orgsila bridge proved to be successful. acs.org This demonstrates that the stability of the ansa-bridge is highly dependent on its length and composition. rsc.org While the direct synthesis of tightly bridged systems remains challenging, these explorations have led to the successful isolation of various unstrained, 1,1'-disubstituted derivatives by reacting the dilithio precursor with an excess of the appropriate element dihalide. goettingen-research-online.de

Alternative Synthetic Pathways for Related Molybdenum Arene ComplexesCurrent time information in Bangalore, IN.

Beyond the primary methods discussed, several other synthetic routes contribute to the rich chemistry of molybdenum arene complexes.

Fischer-Hafner Synthesis: The first reported synthesis of bis(η6-benzene)molybdenum in 1956 by Fischer and Stahl utilized what is now known as the Fischer-Hafner synthesis. acs.org This method involves the reduction of a metal salt, such as MoCl₅, with a reducing agent like aluminum powder in the presence of the arene and a Lewis acid catalyst (e.g., AlCl₃). uwindsor.cathieme-connect.de While effective for benzene, toluene, and mesitylene, its application is severely limited as it is incompatible with arenes that are reactive under Friedel-Crafts conditions. acs.org

From Molybdenum Hexacarbonyl: Molybdenum hexacarbonyl, Mo(CO)₆, serves as a common precursor for the synthesis of (η6-arene)Mo(CO)₃ complexes. acs.orgresearchgate.net These half-sandwich compounds are typically prepared by refluxing Mo(CO)₆ with the desired arene. researchgate.net The resulting (η6-arene)Mo(CO)₃ complexes can then undergo further reactions. For instance, THF-mediated arene exchange at room temperature allows for the synthesis of various substituted arene molybdenum tricarbonyl complexes in good yields. researchgate.net

Reductive Routes from MoCl₅: As mentioned in the Fischer-Hafner synthesis, the reduction of molybdenum(V) chloride is a common strategy. wikipedia.org Besides using aluminum, other reductive routes can be employed to prepare Mo(0) arene compounds. wikipedia.org

Elucidation of Electronic Structure and Bonding in Bis η6 Benzene Molybdenum

Molecular Orbital Theory and Electron Configuration of Bis(η6-arene)metal Compounds

The electronic structure of bis(η⁶-arene)metal compounds, including Bis(η⁶-benzene)molybdenum, can be effectively described using molecular orbital (MO) theory. chembaby.rulibretexts.org The bonding arises from the interaction between the metal's d orbitals and the π molecular orbitals of the two benzene (B151609) ligands. researchgate.net In these "sandwich" complexes, the metal atom is situated between two parallel arene rings. numberanalytics.com

The interaction involves the donation of electron density from the filled π orbitals of the benzene ligands to the empty d orbitals of the molybdenum atom (ligand-to-metal donation). libretexts.org Concurrently, there is back-donation from the filled d orbitals of the metal to the empty π* (antibonding) orbitals of the benzene ligands (metal-to-ligand back-donation). libretexts.orgpsgcas.ac.in This synergistic process strengthens the metal-ligand bond. psgcas.ac.in

For Bis(η⁶-benzene)molybdenum, a Group 6 metal complex, it is an 18-electron species, which contributes to its stability. psgcas.ac.inaip.org The electron configuration for the metal d orbitals in such D₆h symmetry complexes generally follows the order: a₁g (d_z²), e₂g (d_xy, d_x²-y²), and e₁g (d_xz, d_yz). psgcas.ac.incdnsciencepub.com The highest occupied molecular orbital (HOMO) is typically the a₁g orbital, which is primarily metal-based. psgcas.ac.incdnsciencepub.com

The general ordering of the predominantly metal 3d orbitals in bis(η6-benzene)chromium(0), a related compound, is 15a_g(3d_z²), 11e_g(3d_xy, 3d_x²-y²), 16a_g(3d_σ), and 12e_g(3d_π). cdnsciencepub.com This provides a useful comparison for understanding the electronic structure of the molybdenum analogue.

A comparison of the electronic structures of bis(η6-benzene)chromium(0) and bis(η6-naphthalene)chromium(0) reveals that while there are many similarities, the larger π-system of naphthalene (B1677914) leads to a smaller HOMO-LUMO gap. cdnsciencepub.com This suggests that the nature of the arene ligand significantly influences the electronic properties of the complex.

Hapticity and Coordination Modes of Benzene Ligands

Hapticity, denoted by the Greek letter η (eta), describes the number of contiguous atoms of a ligand that are coordinated to a central metal atom. wikipedia.orgcam.ac.uklibretexts.org In Bis(η⁶-benzene)molybdenum, both benzene ligands are coordinated in an η⁶ fashion, meaning all six carbon atoms of each benzene ring are bonded to the molybdenum atom. numberanalytics.comlibretexts.org This is the most common coordination mode for benzene in such sandwich complexes. numberanalytics.comlibretexts.org

The η⁶-coordination results in a planar benzene ring structure within the complex, although with slightly longer C-C bond lengths compared to free benzene. libretexts.org While η⁶ is the predominant mode, other coordination modes for benzene, such as η⁴ and η², are also known in transition metal complexes. numberanalytics.comwikipedia.orgwikiwand.com In an η⁴-coordination, the benzene ring is no longer planar. libretexts.org Changes in hapticity can occur during chemical reactions, for instance, a change from η⁶ to η⁴ can create a vacant coordination site on the metal, facilitating further reactivity. libretexts.orgwikipedia.org

It is important to distinguish hapticity from denticity. Denticity refers to the number of donor atoms of a single ligand that bind to a central atom at different coordination sites, and is denoted by the κ (kappa) notation. wikipedia.orgcam.ac.uk Hapticity, in contrast, refers to the coordination of a contiguous series of atoms. wikipedia.orgcam.ac.uk

Theoretical Investigations of Metal-Ligand Interactions

Theoretical investigations, primarily using Density Functional Theory (DFT), have provided deep insights into the metal-ligand interactions in Bis(η⁶-benzene)molybdenum and related compounds. europa.eunih.gov These studies confirm the significant covalent character of the metal-benzene bond, arising from the strong overlap between the metal d orbitals and the ligand π orbitals. nih.gov

DFT calculations have been used to determine the geometries and vibrational frequencies of bis(η6-benzene)chromium and its cation, showing good agreement with experimental data. researchgate.net For the heavier analogues like molybdenum and tungsten, relativistic effects become more important and need to be considered in the calculations. aip.org

Energy decomposition analysis (EDA) is a computational tool that can dissect the metal-ligand bond into its constituent parts: electrostatic interaction, Pauli repulsion, and orbital interaction. Such analyses have revealed the strong electrostatic nature of the bonding in many metal complexes. europa.eu In the case of bis(arene) complexes, the orbital interaction term, which represents the covalent bonding, is particularly significant.

Theoretical studies have also been instrumental in understanding the reactivity of these complexes. For instance, calculations can predict the most likely sites for nucleophilic or electrophilic attack by analyzing the distribution of electron density and the nature of the frontier molecular orbitals. researchgate.net

Spectroscopic Probes for Electronic States (e.g., Photoelectron and Electron Spin Resonance Spectroscopy)

Spectroscopic techniques are powerful tools for probing the electronic states of Bis(η⁶-benzene)molybdenum. acs.org Photoelectron spectroscopy (PES) directly measures the ionization energies of molecules, providing experimental verification of the molecular orbital energy levels predicted by theory. aip.orgnist.gov The He(I) photoelectron spectra of bis(η-benzene)molybdenum have been reported and analyzed. nist.gov

Pulsed-field ionization zero electron kinetic energy (PFI-ZEKE) spectroscopy has been used to determine the adiabatic ionization energies of Cr(C₆H₆)₂, Mo(C₆H₆)₂, and W(C₆H₆)₂ with high precision. aip.org The results are summarized in the table below.

| Compound | Adiabatic Ionization Energy (cm⁻¹) |

| Cr(C₆H₆)₂ | 44081(7) aip.org |

| Mo(C₆H₆)₂ | 44581(10) aip.org |

| W(C₆H₆)₂ | 43634(7) aip.org |

Table 1: Adiabatic ionization energies of Group 6 bis(benzene) metal complexes.

These studies also provide information about the vibrational frequencies of the metal-ligand stretching modes in the cationic complexes. aip.org

Electron Spin Resonance (ESR) spectroscopy is a valuable technique for studying paramagnetic species, which are those with unpaired electrons. rsc.org While Bis(η⁶-benzene)molybdenum is a closed-shell 18-electron compound and therefore diamagnetic, its oxidized form, [Mo(C₆H₆)₂]⁺, is paramagnetic and can be studied by ESR. ESR studies on related bis(η-cyclopentadienyl) molybdenum compounds have provided detailed information about the distribution of the unpaired electron and the nature of the metal-ligand bonding. rsc.org The g-values and hyperfine coupling constants obtained from ESR spectra are sensitive probes of the electronic structure. rsc.org

Reactivity Patterns and Mechanistic Studies of Bis η6 Benzene Molybdenum

Electron Transfer Processes and Redox Behavior of Bis(η6-arene) Compounds

Bis(η6-arene)molybdenum compounds are known for their rich redox chemistry, primarily involving one-electron transfer processes. researchgate.netresearchgate.net The neutral 18-electron complex, [Mo(η6-C6H6)2], can be oxidized to the 17-electron radical cation, [Mo(η6-C6H6)2]+. rsc.org This process has been studied using cyclic voltammetry, which reveals a reversible one-electron oxidation. For instance, the cyclic voltammogram of [Mo(η6-C6H6)2][PF6] in acetonitrile (B52724) shows a reversible redox couple at -730 mV versus a saturated calomel (B162337) electrode (SCE). rsc.org

The electron transfer can occur with or without the displacement of the arene ligands, making these low-valent bis(η6-arene) compounds valuable starting materials in the coordination chemistry of molybdenum. researchgate.netresearchgate.net The stability and redox potentials of these complexes are influenced by the substituents on the arene rings.

The ground state of the 17-electron [Mo(η-C6H6)2]+ radical cation is assigned as 2A1g, which has been confirmed by electron paramagnetic resonance (EPR) spectroscopy, showing an isotropic resonance at g = 1.993. rsc.org The electrochemical behavior of a series of bis(η6-arene)molybdenum(0) complexes has been investigated, showing reversible one-electron oxidation waves. acs.org For example, a cyclic voltammogram for a dimolybdenum complex bridged by dinitrogen and containing bis(benzene)chromium moieties showed reversible one-electron oxidation waves for the Cr(0/I) and Mo(0/I) redox couples. acs.org

Table 1: Redox Potentials of Selected Molybdenum Arene Complexes

| Compound | Redox Couple | E½ (V vs. SCE) | Solvent | Reference |

|---|---|---|---|---|

| [Mo(η6-C6H6)2][PF6] | Mo(0/+) | -0.730 | MeCN | rsc.org |

| trans-[Mo(N2)2(bmpc)(PPh2Me)2] | Mo(0/I) | -0.49 | THF | acs.org |

Note: Data is presented for illustrative purposes. Direct comparison requires identical experimental conditions.

Ligand Substitution Reactions in Bis(η6-benzene)molybdenum Systems

Arene sandwich complexes of Group 6 metals, including bis(benzene)molybdenum, are generally considered unreactive towards ligand substitution reactions. thieme-connect.de However, under certain conditions, the displacement of one or both benzene (B151609) ligands can be achieved. Arene exchange in molybdenum complexes is generally more facile than in their chromium counterparts. worktribe.com For example, a range of [(η6-arene)Mo(CO)3] complexes can be synthesized from [(η6-C6H6)Mo(CO)3] at room temperature with the addition of a weak Lewis base like tetrahydrofuran (B95107) (THF). worktribe.com

The synthesis of bis(η6-alkylbenzene)molybdenum complexes can be accomplished through the metathesis of the arene ligands in bis(η6-benzene)molybdenum. researchgate.net This method provides an alternative to the traditional Fischer-Hafner synthesis, which is often limited by Friedel-Crafts conditions. researchgate.net

While the benzene ligands are strongly bound, reactions of bis(benzene)molybdenum with donor ligands can lead to the displacement of one arene ring and the formation of new complexes.

Phosphines: Bis(arene)molybdenum complexes react with tertiary phosphines in the presence of other reagents. For example, the reaction of bis(arene)molybdenum with allyl chloride yields dimeric species, which then react with tertiary phosphines to form (arene)Mo(π-C3H5)(R3P)Cl. researchgate.net Depending on the phosphine (B1218219), further reaction with sodium borohydride (B1222165) can produce (arene)Mo(R3P)3 or (arene)Mo(R3P)2H2. researchgate.net

Dinitrogen (N2): The dihydride complexes formed from phosphine reactions can undergo reversible displacement of the hydrogen ligands by molecular nitrogen to form dinitrogen derivatives like (arene)Mo(R3P)2N2. researchgate.net A well-characterized example is trans-bis(dinitrogen)bis[1,2-bis(diphenylphosphino)ethane]molybdenum(0), Mo(N2)2(dppe)2, which can be prepared from molybdenum(III) acetylacetonate, an organoaluminum compound, the phosphine, and N2. researchgate.net This complex reacts reversibly with hydrogen to form hydride complexes. researchgate.net

Carbon Monoxide (CO): Dinitrogen ligands in complexes like (arene)Mo(R3P)2N2 can be displaced by carbon monoxide, leading to the formation of carbonyl derivatives such as (arene)Mo(R3P)2CO. researchgate.net Carbon monoxide is a strong π-acceptor ligand and typically displaces dinitrogen irreversibly from most of its complexes. rsc.orgiupac.org

Displacement of Arene Ligands

Functionalization of Coordinated Benzene Rings

The coordination of a benzene ring to a metal center alters its reactivity, making it susceptible to reactions that are not feasible for free benzene. One such reaction is metallation, typically lithiation. The acidity of the benzene protons is increased upon coordination. uzh.chacs.org

Bis(benzene)molybdenum can be successfully dilithiated using an excess of n-butyllithium (BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.org This reaction yields the highly reactive, ring-metallated species [Mo(η6-C6H5Li)2]·tmeda. acs.org This dilithiated intermediate serves as a powerful nucleophile for the synthesis of 1,1'-disubstituted derivatives. For example, reaction with appropriate element dihalides can produce compounds like [Mo{η6-C6H5(SiiPr2Cl)}2]. acs.org

The lithiation of the benzene ring is a critical first step for further functionalization. uzh.ch However, the acidity of neutral bis-arene complexes of Group 6 metals is relatively low, often requiring strong bases and forcing conditions. uzh.chacs.org

Bis(benzene)molybdenum and its derivatives are involved in the catalytic hydrogenation of arenes. Pyridine(diimine) molybdenum complexes have been shown to be active catalysts for the hydrogenation of benzene to cyclohexane (B81311). acs.org The resting state of the catalyst under neat conditions was identified as the η6-benzene complex, (iPrPDI)Mo(η6-benzene). acs.orgresearchgate.net

Mechanistic studies involving deuterium (B1214612) labeling in the molybdenum-catalyzed hydrogenation of benzene have revealed a complex reaction network. acs.orgresearchgate.net The formation of numerous isotopologues and stereoisomers of cyclohexane indicates the occurrence of reversible processes, including:

Hydride (deuteride) insertion/β-H(D) elimination

Diene/olefin binding

Allylic C-H(D) activation acs.orgresearchgate.net

These findings suggest a stepwise reduction of benzene, proceeding through cyclohexadiene and cyclohexene (B86901) intermediates. acs.org Furthermore, molybdenum hydride complexes, such as those of the type CpRMo(PMe3)3−x(CO)xH, are known to catalyze the dehydrogenation of formic acid, which can act as a hydrogen source in transfer hydrogenation reactions. rsc.orgresearchgate.net The mechanism is proposed to involve protonation of the molybdenum hydride, elimination of H2, coordination of formate, and subsequent decarboxylation to regenerate the active hydride catalyst. rsc.org

Metallation Reactions

Reactions Involving C-H Activation and Functionalization Mediated by Molybdenum Complexes

The activation of typically inert carbon-hydrogen (C-H) bonds is a primary objective in organometallic chemistry, as it opens pathways to new molecular structures without relying on pre-functionalized starting materials. While a broad range of transition metal complexes have been investigated for this purpose, research into the direct C-H activation and subsequent functionalization mediated by bis(η⁶-benzene)molybdenum has revealed specific and synthetically useful reactivity patterns. The coordination of the benzene rings to the molybdenum center alters their electronic properties, rendering the aromatic C-H bonds more susceptible to activation, particularly through deprotonation.

Deprotonation and Functionalization of the Arene Ligand

A significant pathway for the C-H activation of bis(η⁶-benzene)molybdenum involves the direct deprotonation of the benzene rings. This process, often referred to as metallation, increases the nucleophilicity of the aromatic carbon, thereby enabling subsequent reactions with electrophiles for functionalization.

Detailed studies have demonstrated the successful dilithiation of bis(η⁶-benzene)molybdenum. acs.org This reaction is typically achieved by treating the molybdenum complex with an excess of a strong base, such as butyllithium (B86547) (BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.org The reaction proceeds at slightly elevated temperatures or under sonication to afford the highly reactive, ring-metallated species, [Mo(η⁶-C₆H₅Li)₂]·TMEDA, in high yields. acs.org

An X-ray crystal structure analysis of the product revealed a dimeric structure in the solid state, formulated as [Mo(η⁶-C₆H₅Li)₂]₂·(thf)₆, where the lithiated benzene rings are linked by bridging lithium atoms. acs.org This dilithiated intermediate is a versatile synthon for introducing a variety of functional groups onto the benzene ligands.

The synthetic utility of the dilithiated bis(benzene)molybdenum complex has been demonstrated through its reaction with various electrophiles, leading to the formation of new carbon-element bonds. The addition of the dilithio precursor to element dihalides has been shown to produce a range of 1,1'-disubstituted derivatives. acs.org These reactions underscore a practical method for the C-H functionalization of the coordinated arene rings.

The following table summarizes key research findings on the functionalization of dilithiated bis(η⁶-benzene)molybdenum:

| Electrophile | Resulting Functional Group | Product | Significance |

|---|---|---|---|

| (SiMe₃)₂N-BCl₂ | Boryl | [Mo{η⁶-C₆H₅(BN(SiMe₃)₂Cl)}₂] | Formation of C-B bonds on the arene rings. acs.org |

| (SiMe₃)₂N-BBr₂ | Boryl | [Mo{η⁶-C₆H₅(BN(SiMe₃)₂Br)}₂] | Demonstrates reactivity with different halogenated boron electrophiles. acs.org |

| iPr₂SiCl₂ | Silyl | [Mo{η⁶-C₆H₅(SiⁱPr₂Cl)}₂] | Formation of C-Si bonds, creating silylated derivatives. acs.org |

| Me₂SiCl-SiClMe₂ | Sila-bridge | [Mo{(η⁶-C₆H₅)₂Si₂Me₄}] | Formation of a acs.orgsila ansa-bridge between the two arene rings. acs.org |

These examples highlight a clear and effective C-H activation and functionalization strategy that begins with the bis(η⁶-benzene)molybdenum complex. The initial deprotonation activates the C-H bonds, and the resulting lithiated intermediate readily reacts with electrophiles to create new, functionalized sandwich compounds. This methodology provides a direct route to derivatives that would be difficult to synthesize through other means.

In related systems, such as bis(benzene)chromium, similar lithiation procedures have been developed, indicating that coordination to a group 6 metal is a general strategy for enhancing the C-H acidity of benzene. acs.org For molybdenum, the isolation of these functionalized products confirms that the bis(η⁶-benzene)molybdenum scaffold can serve as a template for direct C-H functionalization, leading to the formation of new C-B and C-Si bonds. acs.org

Derivatives and Structural Analogs of Bis η6 Benzene Molybdenum

Alkyl-Substituted Bis(η6-arene)molybdenum Complexes

The synthesis of bis(η6-arene)molybdenum complexes featuring alkyl substituents on the benzene (B151609) rings has been a significant area of investigation. These substitutions can influence the complexes' solubility, stability, and reactivity.

One effective method for preparing alkyl-substituted bis(η6-arene)molybdenum complexes is through arene metathesis. researchgate.netgoogle.com This approach allows for the exchange of the benzene ligands in bis(η6-benzene)molybdenum with alkyl-substituted arenes, overcoming some limitations of traditional Fischer-Hafner syntheses which may be complicated by Friedel-Crafts side reactions. researchgate.netacs.org For instance, heating bis(η6-benzene)molybdenum in neat alkylbenzene (where the alkyl group can be ethyl, isopropyl, or tert-butyl) in a sealed tube at 160°C for two days results in the exchange of both benzene ligands, with yields ranging from 60–70%. thieme-connect.de

Examples of synthesized alkyl-substituted bis(η6-arene)molybdenum complexes include:

Bis(η6-toluene)molybdenum lookchem.com

Bis(η6-ethylbenzene)molybdenum researchgate.net

Bis(η6-mesitylene)molybdenum rsc.org

Bis(η6-1,3,5-triisopropylbenzene)molybdenum rsc.org

The synthesis of bis(η6-naphthalene)molybdenum has also been reported, prepared from the reaction of the naphthalene (B1677914) radical anion with MoCl4(thf)2. nih.gov

Bridging Arene Complexes in Polymetallic Molybdenum Systems

Arene ligands can act as bridges between multiple metal centers, leading to the formation of polymetallic complexes with interesting electronic and structural properties. In these systems, the arene can coordinate to one metal in a η6 fashion while simultaneously bonding to another metal center through other modes.

An example of such a system involves arene-bridged polymetallic clusters containing both iron and molybdenum. acs.org These complexes feature σ,π-complexes of iron carbonyls (like CpFe(CO)2) and molybdenum tricarbonyl (Mo(CO)3) linked by an arene bridge. acs.org The study of these polymetallic systems provides insights into metal-metal interactions and the electronic communication mediated by the bridging arene ligand.

The larger calix[n]arenes (where n ≥ 6) are also capable of coordinating multiple metal centers simultaneously. rsc.org This has led to the synthesis of mixed-metal calix lookchem.comarene systems containing molybdenum. rsc.org

Molybdarenophanes and Other Strained Metallarenophanes

Molybdarenophanes are a class of strained organometallic compounds where the two arene rings of a bis(η6-arene)molybdenum unit are linked by a bridging group. acs.orgacs.orgnih.gov This bridging creates a tilted arrangement of the arene rings, resulting in significant ring strain. The synthesis and characterization of these molecules have provided valuable information on the effects of strain on the structure, bonding, and reactivity of sandwich complexes. researchgate.net

The first Current time information in Bangalore, IN.molybdarenophanes, where the bridge consists of a single atom, were synthesized and structurally characterized with aluminum, gallium, and silicon atoms in the bridging positions. acs.orgacs.orgnih.gov For example, the silicon-bridged species [Ph2Si(η6-C6H5)2Mo] was synthesized from the reaction of [Mo(LiC6H5)2]·TMEDA and Ph2SiCl2. acs.orgnih.gov

X-ray crystallographic analysis of these Current time information in Bangalore, IN.molybdarenophanes revealed significant ring-tilt angles (α), which are a measure of the strain in the molecule. acs.orgnih.gov

The dynamic behavior of these strained molecules has also been studied. For instance, variable temperature NMR measurements of the gallium-bridged molybdarenophane showed dynamic behavior, which was rationalized by the breaking and reforming of a Ga-N bond. acs.orgnih.gov The strained nature of these compounds can also lead to interesting reactivity, such as ring-opening reactions. acs.orgnih.gov

Comparison with Other Group 6 Bis(arene) Metal Complexes (e.g., Chromium, Tungsten)

Comparing bis(η6-benzene)molybdenum with its Group 6 congeners, bis(benzene)chromium and bis(benzene)tungsten, reveals interesting trends in their properties and electronic structures. While literature on arene complexes is extensive for chromium, it decreases for molybdenum and even more so for tungsten, largely due to the greater difficulty in synthesizing the complexes of the heavier elements. thieme-connect.de

Synthesis: The Fischer-Hafner synthesis, a reductive Friedel-Crafts reaction, was famously used to prepare bis(benzene)chromium. acs.orgwikipedia.orgchemeurope.com This method has also been applied to the synthesis of bis(arene)molybdenum and tungsten complexes. acs.orgrsc.org Metal vapor synthesis is another versatile method for preparing bis(arene) complexes of all three metals. thieme-connect.deuwindsor.ca

Structural and Electronic Properties: In their neutral forms, the bis(benzene) complexes of Cr, Mo, and W are isoelectronic 18-electron species. Theoretical calculations and experimental data from pulsed-field ionization zero electron kinetic energy (PFI-ZEKE) spectroscopy have provided detailed insights into their geometries and ionization energies. aip.org

The metal-benzene ring distance increases in the order Cr < W < Mo for both the neutral and cationic complexes. aip.org The shorter W-benzene distance compared to Mo-benzene is attributed to relativistic effects that contract the tungsten atomic orbitals, leading to enhanced metal-ligand interactions. aip.org

Reactivity: The reactivity of bis(arene)metal complexes can also vary down the group. For instance, while neutral chromium sandwich complexes are generally inert to thermal arene exchange, bis(η6-benzene)molybdenum readily undergoes arene exchange at elevated temperatures. thieme-connect.de In arene metal tricarbonyl complexes, a non-periodic trend is observed in the upfield shift of alkene proton chemical shifts upon complexation, with the order being Cr > W > Mo. cdnsciencepub.com

The stability of the complexes in solution can also differ. For (arene)tricarbonyl complexes, the molybdenum derivatives are noted to be more strongly air-sensitive in solution compared to their chromium and tungsten counterparts. thieme-connect.de

Advanced Characterization Techniques in Molybdenum Arene Chemistry

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. For bis(η⁶-benzene)molybdenum, this technique has provided definitive structural parameters.

Crystallographic studies reveal that bis(benzene)molybdenum adopts a sandwich structure with the molybdenum atom located between two parallel benzene (B151609) rings. vulcanchem.comontosight.ai The benzene ligands are coordinated to the molybdenum center in an η⁶-fashion, meaning all six carbon atoms of each ring are bonded to the metal. ontosight.ai In the solid state, the complex typically exhibits a staggered conformation. vulcanchem.com X-ray diffraction data confirms a centrosymmetric structure, with the molecule possessing a pseudo-octahedral geometry. vulcanchem.com

Key structural parameters determined by X-ray crystallography are summarized in the table below. The Mo-C bond distances are a critical indicator of the metal-ligand interaction strength. The benzene rings themselves show slight distortions from perfect planarity, a consequence of their coordination to the metal center. vulcanchem.com

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂Mo |

| Coordination Geometry | Pseudo-octahedral |

| Mo–C Bond Distance | ~2.20 Å vulcanchem.com |

| Conformation | Staggered vulcanchem.com |

This table presents key structural parameters of bis(benzene)molybdenum as determined by X-ray crystallography.

Furthermore, X-ray crystallography has been crucial in characterizing derivatives of bis(benzene)molybdenum. For instance, the dilithiated species, [Mo(η⁶-C₆H₅Li)₂]₂·(thf)₆, was shown to have a dimeric structure in the solid state, with lithium atoms bridging the benzene rings. acs.org Similarly, the crystal structure of a molybdenum-containing paracyclophane, [Mo{(η⁶-C₆H₅)₂Si₂Me₄}], formed from the reaction of the dilithiated complex, has been confirmed by X-ray analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. For bis(benzene)molybdenum and its derivatives, ¹H and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum of bis(benzene)molybdenum, the protons on the benzene rings typically appear as a singlet, indicating that all twelve protons are chemically equivalent on the NMR timescale. The chemical shift of these protons is influenced by the electron-donating nature of the metal center and the ring current effects of the aromatic ligands. For bis(benzene)molybdenum, the proton resonance is observed at approximately 4.60 ppm. uvic.ca

¹³C NMR spectroscopy provides information about the carbon framework of the complex. Similar to the proton NMR, the ¹³C NMR spectrum of bis(benzene)molybdenum shows a single resonance for the benzene carbons, further confirming the high symmetry of the molecule in solution.

NMR is also instrumental in studying dynamic processes. For instance, in more complex derivatives, variable-temperature NMR can be used to study the fluxional behavior of the ligands. uzh.ch Furthermore, NMR is essential for characterizing the products of reactions involving bis(benzene)molybdenum. For example, the formation of various substituted arene complexes through arene metathesis from bis(benzene)molybdenum can be readily monitored and the products identified by their characteristic NMR spectra. researchgate.net

| Nucleus | Chemical Shift (ppm) |

| ¹H | ~4.60 uvic.ca |

| ¹³C | Data not consistently available in search results |

This table shows the characteristic ¹H NMR chemical shift for the benzene protons in bis(benzene)molybdenum.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is widely used in organometallic chemistry for determining molecular weights, confirming the identity of reaction products, and monitoring the progress of reactions.

For bis(benzene)molybdenum, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, confirming the presence of the intact complex. nist.govrsc.org The isotopic pattern of the molecular ion is also characteristic, as molybdenum has several naturally occurring isotopes.

Mass spectrometry is particularly useful for identifying the products of reactions involving bis(benzene)molybdenum. For example, in the synthesis of substituted derivatives, MS can confirm the incorporation of new functional groups by the change in the molecular weight of the product. acs.org It has also been used to identify neutral bis(benzene)molybdenum after reduction of a cationic precursor. rsc.org

The technique can be coupled with separation methods like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the analysis of complex reaction mixtures. For example, ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) has been used to monitor the formation of related rhenium-arene complexes. uzh.ch

| Technique | Application | Finding |

| Electron Ionization MS | Molecular Weight Determination | Confirms the molecular weight of bis(benzene)molybdenum. nist.gov |

| MS Analysis | Product Identification | Used to identify neutral bis(benzene)molybdenum in a reaction mixture. rsc.org |

| UPLC-ESI-MS | Reaction Monitoring | Monitored the formation of related arene-metal complexes. uzh.ch |

This table highlights the applications of mass spectrometry in the study of bis(benzene)molybdenum and related compounds.

Computational Chemistry Approaches (e.g., DFT, ab initio) for Mechanistic Insights and Electronic Structure Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an increasingly powerful tool for understanding the electronic structure, bonding, and reaction mechanisms of organometallic complexes like bis(benzene)molybdenum.

DFT calculations can be used to predict the geometric parameters of bis(benzene)molybdenum, which are often in good agreement with experimental data from X-ray crystallography. aip.org These calculations have confirmed that the eclipsed conformation is the minimum energy structure. aip.org

Furthermore, computational methods provide insights into the electronic structure and bonding within the molecule. For example, DFT studies can elucidate the nature of the metal-ligand interactions and the distribution of electron density. nih.gov The frontier molecular orbitals (HOMO and LUMO) can be calculated to predict the reactivity of the complex.

Mechanistic studies of reactions involving bis(benzene)molybdenum and related compounds have also benefited from computational approaches. DFT calculations have been employed to investigate the hydrolysis mechanism of related molybdenum complexes, identifying transition states and intermediates. nih.gov These theoretical studies can help to rationalize experimental observations and guide the design of new reactions and catalysts. For instance, DFT calculations have been used to understand the fluxional behavior of a benzene ligand on a dimolybdenum unit. mdpi.com

| Computational Method | Application | Key Findings |

| DFT | Geometric Structure Prediction | Confirmed the eclipsed conformation as the ground state. aip.org |

| DFT | Electronic Structure Analysis | Elucidated the nature of metal-ligand bonding and frontier molecular orbitals. nih.gov |

| DFT | Mechanistic Studies | Investigated reaction pathways, transition states, and intermediates. nih.govmdpi.com |

This table summarizes the use of computational chemistry in understanding the properties and reactivity of bis(benzene)molybdenum.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Molybdenum Bis(arene) Complexes

Future research will continue to focus on overcoming the limitations of traditional synthetic methods, such as the Fischer-Hafner synthesis, to access a wider variety of molybdenum bis(arene) complexes with tailored properties.

Key research thrusts include:

Arene Exchange and Metathesis: Arene exchange reactions are a valuable tool for synthesizing substituted arene molybdenum complexes. researchgate.net For instance, THF-mediated arene exchange in [Mo(benzene)(CO)₃] at room temperature can produce various Mo(CO)₃ complexes of substituted arenes in good yields. researchgate.net Arene metathesis offers a way to introduce alkyl substituents onto the arene ligands of bis(η⁶-benzene)molybdenum, bypassing the constraints of Friedel-Crafts conditions. researchgate.net

Sterically Demanding Ligands: The synthesis of (η⁶-arene)Mo(CO)₃ complexes with sterically expanded arenes has been achieved using classic Friedel-Crafts alkylation conditions followed by metallation. researchgate.net The judicious choice of ligands allows for the tuning of the steric profile around the metal center, which in turn influences the complex's stability and reactivity. researchgate.net

Alternative Precursors and Methods: Research into alternative synthetic routes continues to be a priority. Methods involving the reaction of molybdenum halides with aryl Grignard reagents or aryl lithium compounds have been established. google.com Metal-vapor synthetic methods, where metal vapors are co-condensed with benzene (B151609) vapor at low temperatures (77K), provide a direct route to bis-π-benzene-molybdenum. rsc.org Another approach involves the reduction of pertechnetate (B1241340) in the presence of arenes, a method also applicable to related technetium complexes. rsc.org A summary of various synthetic approaches is presented in Table 1.

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Arene Exchange | Displacement of a coordinated arene by a free arene, often facilitated by a Lewis base like THF. | Mild reaction conditions, good yields for a range of substituted arenes. | researchgate.netrsc.org |

| Arene Metathesis | Exchange of arene ligands between two different bis(arene)metal complexes. | Allows for the synthesis of complexes with alkyl substituents not accessible via Friedel-Crafts. | researchgate.net |

| Metal Vapor Synthesis | Co-condensation of molybdenum metal vapor with arene vapor at cryogenic temperatures. | Direct synthesis of the parent bis(benzene)molybdenum complex. | rsc.org |

| Grignard Method | Reaction of a molybdenum halide with an aryl Grignard reagent. | A classical organometallic synthetic route. | google.comcdnsciencepub.com |

| Sterically Expanded Ligands | Use of pre-functionalized, bulky arenes to create sterically congested metal centers. | Tunes the stability and reactivity of the resulting complex. | researchgate.net |

Exploration of New Reactivity Pathways and Transformations

Understanding and harnessing the reactivity of molybdenum bis(arene) complexes is fundamental to developing new applications. Future explorations will likely focus on uncharted reaction pathways.

Redox Chemistry and Electron Transfer: The reactivity of bis(η⁶-arene) compounds is often dominated by electron transfer reactions, which can occur with or without the displacement of the arene ligand. researchgate.net These low-valent complexes are useful starting points for accessing the broader inorganic and coordination chemistry of molybdenum. researchgate.net

Arene Insertion Reactions: Pincer-supported molybdenum-hydride complexes have been shown to undergo insertion of arenes into the molybdenum-hydride bond, forming cyclohexadienyl hydride species. acs.org The site selectivity and rates of these insertions are influenced by the electronic and steric nature of the arene substituents. acs.org For example, electron-rich arenes insert faster, while electron-withdrawing groups can decrease the insertion rate and favor the formation of η⁶-arene complexes through reductive elimination of H₂. acs.org

Reactions with Small Molecules: The reactivity of bis-arene molybdenum complexes with various reagents is an area of ongoing study. They are known to react with atmospheric oxygen to form molybdenum oxides and can be oxidized by Brønsted acids. aip.org Reactions with hydrogen sulfide (B99878) have been shown to form disulfide complexes in related bis(imido) molybdenum systems. ucl.ac.uk

Tuning Reactivity with Ligand Design: The stability and reactivity of molybdenum arene complexes can be dramatically altered by ligand substitution. researchgate.net For example, complexes with the least sterically congested arene ligands undergo the fastest arene exchange, while those with the bulkiest ligands can be indefinitely stable under the same conditions. researchgate.net

Design of Advanced Catalytic Systems Based on Molybdenum Bis(arene) Frameworks

The unique electronic and structural properties of molybdenum bis(arene) complexes make them promising candidates for the development of novel catalytic systems.

Hydrogenation Catalysis: Molybdenum complexes have demonstrated significant potential in hydrogenation reactions. Bis(N-Heterocyclic Carbene) molybdenum complexes are efficient for the catalytic hydrogenation of both aliphatic and aromatic esters under relatively mild conditions. acs.org Furthermore, molybdenum complexes based on PDI (pyridinediimine) and related pincer ligands have been developed for the asymmetric hydrogenation of arenes and heteroarenes, including quinolines and naphthalenes. acs.orgacs.org Spectroscopic studies have identified molybdenum η⁶-arene complexes as the catalyst resting state in these reactions. acs.org

Polymerization and Oligomerization: Bis(η⁶-arene) derivatives of transition metals in low oxidation states are utilized as precursors for catalytic systems in the oligomerization and polymerization of unsaturated monomers. researchgate.netresearchgate.net

Chiral Catalyst Design: A significant area of future research is the development of chiral molybdenum complexes for asymmetric catalysis. By incorporating chiral substituents into the supporting ligands, such as in phosphino(oxazoline)pyridine chelates, it is possible to achieve high diastereo- and enantioselectivities in hydrogenation reactions. acs.orgacs.org A proposed stereochemical model suggests that selectivity arises from steric interactions between the substrate and the chiral ligand. acs.org

| Catalytic Application | Molybdenum Complex Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Asymmetric Arene Hydrogenation | Chiral Pincer Molybdenum Complexes | Quinolines, Naphthalenes | High diastereo- and enantioselectivities; η⁶-arene complexes identified as catalyst resting state. | acs.org |

| Ester Hydrogenation | Bis(NHC) Molybdenum Complexes | Aliphatic and Aromatic Esters | Efficient catalysis at low catalyst loadings and moderate temperatures. | acs.org |

| Arene Insertion | Pincer-Supported Molybdenum Hydrides | Substituted Arenes | Provides a strategy for selective arene reduction. | acs.org |

| Olefin Polymerization | Low-valent Bis(η⁶-arene) Molybdenum Precursors | Unsaturated Monomers | Precursors to active polymerization catalysts. | researchgate.netresearchgate.net |

Integration into Materials Science and Nanotechnology Applications

The properties of Molybdenum,bis(eta-benzene)- and its derivatives are being explored for applications beyond traditional chemistry, extending into the realms of materials science and nanotechnology.

Precursors for Thin Films and Nanoparticles: Bis(ethylbenzene) molybdenum has been successfully used for the vapor deposition of molybdenum oxide, a material with extensive applications in catalysis. researchgate.netaip.org This process can be controlled to achieve specific loadings on supports like alumina (B75360) using atomic layer deposition (ALD) techniques. researchgate.netaip.org The resulting molybdenum-based nanostructured materials exhibit unique optical, electronic, and mechanical properties. scirp.org

Spintronics: The redox activity of bis(benzene)molybdenum is being investigated for its potential application in spintronic devices. vulcanchem.com

Nanoarchitectonics: The concept of nanoarchitectonics, which involves constructing functional material systems by arranging atomic and molecular building blocks, represents a frontier in materials science. oup.com Molybdenum complexes, as well as materials like molybdenum disulfide (MoS₂), are key components in this emerging field, where functionalization allows for the tuning of properties like solubility and band gap. oup.comarxiv.org

Advanced Materials: The interaction between arenes and perfluoroarenes is being harnessed to engineer supramolecular systems and advanced materials. researchgate.net Molybdenum bis(arene) complexes could potentially be integrated into such systems to create materials with novel photophysical or electronic properties.

Synergistic Theoretical Predictions and Experimental Validation in Molybdenum Organometallic Chemistry

The combination of computational modeling and experimental work is crucial for advancing the understanding of molybdenum bis(arene) chemistry.

Elucidating Bonding and Structure: Detailed theoretical and experimental studies have been conducted on arene-bridged dimolybdenum complexes. nih.gov X-ray crystallography and NMR spectroscopy, combined with density functional theory (DFT) calculations, have revealed that the arene molecule bridges the two molybdenum atoms, coordinating to each in an η² fashion. nih.gov Similar synergistic studies have been used to investigate the nature of metal-arene interactions in other quadruply bonded dimolybdenum complexes. core.ac.uk

Understanding Reactivity and Mechanisms: Computational analysis helps to rationalize observed reactivity trends. For example, calculations have been used to explore whether arene exchange chemistry in sterically congested (η⁶-arene)Mo(CO)₃ complexes is driven by thermodynamic or kinetic factors. researchgate.net DFT has also been employed to predict the preferred coordination sites of electron-deficient arenes to molybdenum fragments. nih.gov

Characterizing Electronic Structures: A combination of experimental techniques (X-ray crystallography, magnetic susceptibility, CV, EPR) and DFT has been essential in elucidating the electronic structures of molybdenum complexes with non-innocent ligands. bohrium.com These studies help to clarify the extent of mixing between metal- and ligand-based orbitals, which is key to understanding their redox behavior. bohrium.com The continued development and application of advanced theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), will further refine the description of bonding in novel molybdenum-borane and related complexes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.